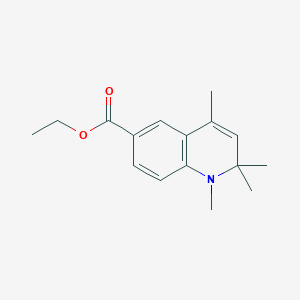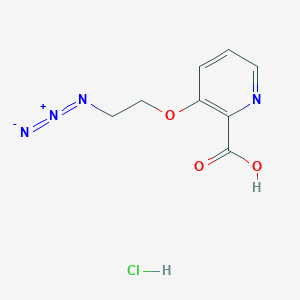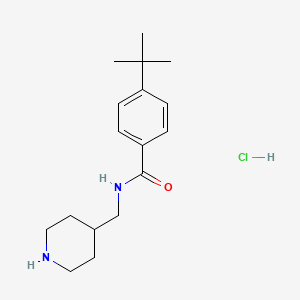
Clorhidrato de 4-terc-butil-N-(piperidin-4-ilmetil)benzamida
Descripción general
Descripción
4-tert-butyl-N-(piperidin-4-ylmethyl)benzamide hydrochloride is a chemical compound with the molecular formula C17H27ClN2O. It is commonly used in biochemical research, particularly in the field of proteomics . This compound is known for its unique structure, which includes a tert-butyl group, a piperidinylmethyl group, and a benzamide moiety.
Aplicaciones Científicas De Investigación
4-tert-butyl-N-(piperidin-4-ylmethyl)benzamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Métodos De Preparación
The synthesis of 4-tert-butyl-N-(piperidin-4-ylmethyl)benzamide hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the benzamide core: This step involves the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form 4-tert-butylbenzoyl chloride.
Introduction of the piperidinylmethyl group: The benzoyl chloride is then reacted with piperidine in the presence of a base such as triethylamine to form 4-tert-butyl-N-(piperidin-4-ylmethyl)benzamide.
Formation of the hydrochloride salt: Finally, the benzamide is treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods for this compound may involve similar steps but are typically optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to increase yield and efficiency.
Análisis De Reacciones Químicas
4-tert-butyl-N-(piperidin-4-ylmethyl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Mecanismo De Acción
The mechanism of action of 4-tert-butyl-N-(piperidin-4-ylmethyl)benzamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways involved depend on the specific biological context and the target proteins. Research is ongoing to fully elucidate the molecular targets and pathways affected by this compound .
Comparación Con Compuestos Similares
4-tert-butyl-N-(piperidin-4-ylmethyl)benzamide hydrochloride can be compared with other similar compounds, such as:
4-tert-butyl-N-(piperidin-4-ylmethyl)benzamide: This compound lacks the hydrochloride salt form but has a similar structure and properties.
tert-Butyl methyl(piperidin-4-ylmethyl)carbamate: This compound has a different functional group (carbamate) but shares the piperidinylmethyl and tert-butyl groups.
The uniqueness of 4-tert-butyl-N-(piperidin-4-ylmethyl)benzamide hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
4-tert-butyl-N-(piperidin-4-ylmethyl)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O.ClH/c1-17(2,3)15-6-4-14(5-7-15)16(20)19-12-13-8-10-18-11-9-13;/h4-7,13,18H,8-12H2,1-3H3,(H,19,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKPQFLGAZBNEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



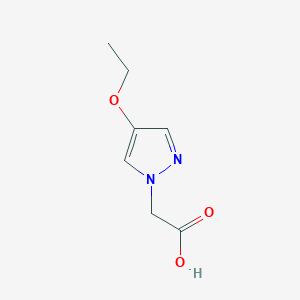
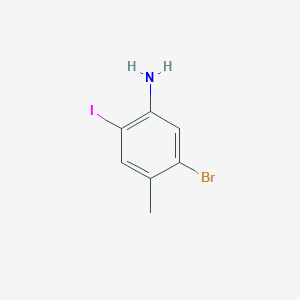
![4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B1450185.png)




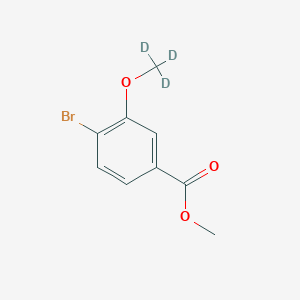

![3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B1450194.png)

